molecular formula C8H10N4 B11922250 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine CAS No. 933750-44-8

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11922250
CAS No.: 933750-44-8
M. Wt: 162.19 g/mol
InChI Key: LELHMZWBGIPGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine ( 933750-44-8) is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . Imidazo[4,5-c]pyridines are a privileged scaffold in medicinal chemistry and drug discovery due to their structural similarity to purines, which allows them to interact effectively with diverse biological targets and enzymes . This structural motif is actively investigated for developing novel therapeutic agents, and derivatives of this core structure have been identified as a novel class of potent inhibitors for kinases such as Mitogen and Stress-Activated Kinase-1 (MSK-1), which plays a key role in cellular signaling pathways . Researchers value this compound as a key synthetic intermediate for further functionalization and structure-activity relationship (SAR) studies, particularly in the synthesis of more complex molecules for pharmacological evaluation . The compound must be handled by qualified professionals and is intended strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

933750-44-8

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C8H10N4/c1-5(9)8-11-6-2-3-10-4-7(6)12-8/h2-5H,9H2,1H3,(H,11,12)

InChI Key

LELHMZWBGIPGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=NC=C2)N

Origin of Product

United States

Preparation Methods

Ytterbium-Triflate-Catalyzed Cyclization

A foundational approach involves the condensation of 3,4-diaminopyridine with orthoesters in the presence of ytterbium triflate (Yb(OTf)₃). This method, adapted from imidazo[4,5-c]pyridine syntheses, proceeds via acid-catalyzed cyclodehydration. The reaction typically employs triethyl orthoformate as the carbonyl source, generating the imidazo[4,5-c]pyridine core at 80–100°C in ethanol. Subsequent functionalization with bromoethylamine introduces the ethanamine side chain through nucleophilic substitution.

Key Parameters

  • Catalyst : Yb(OTf)₃ (10 mol%)

  • Yield : 68–72% for core formation

  • Side Reaction Mitigation : Excess orthoester minimizes dimerization byproducts.

Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction

One-Pot Tandem Synthesis

A scalable method derived from imidazo[4,5-b]pyridine syntheses involves:

  • SNAr Reaction : 4-Chloro-3-nitropyridine reacts with ethylenediamine in H₂O-isopropyl alcohol (IPA) at 80°C for 2 hours, substituting chlorine with the amine group.

  • Nitro Reduction : Zn dust and HCl reduce the nitro group to an amine, forming 3,4-diaminopyridine in 45 minutes at 80°C.

  • Cyclization : Treatment with acetaldehyde in H₂O-IPA at 85°C for 10 hours induces cyclization, yielding the target compound.

Optimization Insights

  • Solvent System : H₂O-IPA (1:1) enhances reaction rates and yields compared to aprotic solvents.

  • Yield : 85–90% after purification.

Metal-Catalyzed Cross-Coupling Strategies

Copper-Mediated Amination

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly cyclization and reduction. A representative protocol includes:

  • Microwave Cyclization : 3,4-Diaminopyridine and ethyl glyoxal are irradiated at 150°C for 20 minutes in DMF.

  • Post-Functionalization : The resulting imidazo[4,5-c]pyridine undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.

Advantages

  • Time Reduction : 3-fold decrease in reaction duration compared to conventional heating.

  • Yield Improvement : 78% overall yield due to reduced side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow systems offer enhanced heat transfer and mixing efficiency:

  • Reactor Design : Microfluidic channels with immobilized Yb(OTf)₃ catalyst.

  • Throughput : 5 kg/day with 95% purity after recrystallization.

Green Chemistry Metrics

  • Solvent Recovery : IPA and H₂O are recycled via distillation, reducing waste.

  • Atom Economy : 82% for the one-pot SNAr-reduction-cyclization route.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost (Relative)Scalability
Yb(OTf)₃ Cyclization728HighModerate
One-Pot Tandem9014LowHigh
Copper-Catalyzed6524ModerateLow
Microwave781HighModerate

Chemical Reactions Analysis

Types of Reactions

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

Biological Applications

1. Anticancer Research

Research has indicated that compounds related to 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine exhibit promising anticancer properties. Studies have shown that derivatives can act as inhibitors of specific kinases involved in cancer progression, such as Src family kinases. For instance, compounds derived from the imidazo[4,5-c]pyridine scaffold have demonstrated effective antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) . The binding interactions of these compounds with kinase targets suggest potential mechanisms for their anticancer effects.

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings highlight the potential of imidazo[4,5-c]pyridine derivatives in developing new antimicrobial agents.

3. Neuropharmacological Potential

ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine may meet the criteria for central nervous system (CNS) drugs . This positions the compound as a candidate for further exploration in treating neurological disorders.

Case Studies

Several studies have documented the efficacy of compounds derived from the imidazo[4,5-c]pyridine framework:

  • Glioblastoma Treatment : A study identified a novel Src family kinase inhibitor based on an imidazo[4,5-c]pyridine derivative that showed significant antiproliferative activity against glioblastoma cell lines .
  • Antimicrobial Screening : Research evaluating various derivatives demonstrated moderate antimicrobial activity against common bacterial pathogens using agar diffusion methods .

Mechanism of Action

The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine with key analogs, highlighting structural differences, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Structural Features Biological Activity/Application Reference
1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine (Target) ~C₈H₁₀N₄ ~162.20 g/mol Imidazo[4,5-c]pyridine core with ethanamine substituent at 2-position. Building block for kinase inhibitors and anticancer agents.
4-(1-ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine C₁₁H₁₂N₆O 244.26 g/mol Imidazo[4,5-c]pyridine core with ethyl, methyl, and oxadiazole substituents. Potential kinase inhibitor; structural analog for drug design.
Adavivint (N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide) C₂₆H₂₁FN₈ 480.50 g/mol Imidazo[4,5-c]pyridine linked to fluorophenyl, indazole, and pyridine groups. Clinical-stage Wnt pathway inhibitor for osteoarthritis.
2-(4-methyl-1H-imidazol-5-yl)ethanamine C₆H₁₁N₃ 125.17 g/mol Imidazole core with ethanamine and methyl substituents. Intermediate for antihistamines (e.g., Astemizole).
1-(pyridin-2-yl)ethanamine C₇H₁₀N₂ 122.17 g/mol Pyridine core with ethanamine substituent. Ligand for chiral metal complexes in catalysis.
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1H,2H,3H-imidazo[4,5-c]quinolin-2-one C₂₃H₂₁N₅O₃ 415.45 g/mol Imidazo[4,5-c]quinoline core with methoxy, oxazole, and chiral pyridylethyl groups. Inhibitor of protein kinases or HSP90.

Key Structural and Functional Differences

Core Heterocycle Variation :

  • The target compound and Adavivint share the imidazo[4,5-c]pyridine core, whereas 2-(4-methyl-1H-imidazol-5-yl)ethanamine uses a simpler imidazole ring, reducing aromatic conjugation and binding specificity .
  • Compounds like 1-(pyridin-2-yl)ethanamine lack the fused imidazole ring, limiting their ability to mimic purine-based cofactors .

Adavivint’s fluorophenyl and indazole extensions improve target selectivity, making it a clinically relevant drug candidate .

Biological Activity

1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. This unique structure confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H12N4
  • Molecular Weight : 176.22 g/mol
  • Structure : The compound features an imidazo[4,5-c]pyridine framework that enhances its reactivity and interaction with biological targets.

Biological Activities

  • Anticancer Properties :
    • Research indicates that 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine may inhibit tumor growth and induce apoptosis in various cancer cell lines. In particular, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through modulation of key signaling pathways such as AKT and MAPK .
  • Antiviral Activity :
    • Some studies suggest that this compound exhibits antiviral properties, potentially inhibiting viral replication and enhancing host immune responses against viral infections. Its mechanism may involve interference with viral enzymes or host cellular pathways critical for viral life cycles.
  • Antimicrobial Activity :
    • The compound has been investigated for its ability to inhibit the growth of various microorganisms, showing effectiveness against both bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : The compound could modulate the activity of various receptors, influencing cellular signaling pathways associated with disease processes.
  • Catalytic Activity : The imidazole moiety may participate in acid-base catalysis or nucleophilic attacks in biochemical reactions, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits AKT
AntiviralInhibits viral replication
AntimicrobialDisrupts microbial metabolism

Case Study Example

A study conducted on the effects of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine on HeLa cells demonstrated significant antiproliferative effects with an IC50 value indicating potent activity against cervical cancer cells. The study highlighted that structural modifications could enhance efficacy further while maintaining selectivity towards cancerous cells over normal cells .

Q & A

Q. What are the optimal synthetic routes for 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine, and how can reaction conditions be optimized to improve yield?

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclocondensation of substituted pyridines with nitriles or amines under controlled conditions. For example, microwave-assisted synthesis (reducing reaction time) and solvent selection (e.g., DMF or ethanol) are critical for minimizing side reactions and achieving >70% yields . Key steps include:

  • Precursor preparation : Starting from 4-amino-pyridine derivatives, introduce ethanamine via nucleophilic substitution.
  • Cyclization : Use iodine-mediated transimination (as seen in related imidazo-pyridine syntheses) to form the bicyclic core .
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves impurities.

Q. How can spectroscopic and crystallographic techniques validate the structure of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine?

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–9.0 ppm (pyridine protons), δ 3.2–3.5 ppm (CH₂NH₂), and δ 2.8 ppm (NH₂). ¹³C NMR confirms the imidazo-pyridine scaffold (C=O at ~160 ppm if ester derivatives are intermediates) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C-N: ~1.34 Å) and angles to confirm bicyclic geometry .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~177.1) verifies molecular weight.

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. Related imidazo-pyridines show IC₅₀ values <10 µM .
  • Antimicrobial screening : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis (MIC ≤3.12 µg/mL observed in structural analogs) .
  • Neurotransmitter receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (e.g., 5-HT₃), given the amine group’s affinity .

Advanced Research Questions

Q. How does the electronic configuration of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine influence its reactivity in metal coordination or catalysis?

The compound’s nitrogen-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺). DFT studies on similar imidazo-pyridines reveal:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate redox activity suitable for catalytic cycles .
  • Metal binding : The pyridinic N and amine group form stable complexes (log K ~5.2 with Cu²⁺), enhancing catalytic efficiency in oxidation reactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Assess bioavailability (%F >30% in rodents) and metabolic stability (e.g., CYP450 inhibition assays). Poor solubility often explains in vitro-in vivo discrepancies .
  • Structural analogs : Compare derivatives (e.g., ester vs. amine substituents) to identify metabolic liabilities. For example, ethyl ester analogs in show improved plasma stability.
  • Dose-response studies : Use logarithmic scaling (0.1–100 µM) to detect non-linear effects.

Q. How can computational modeling guide the design of 1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine derivatives with enhanced selectivity for enzyme targets?

  • Molecular docking (AutoDock Vina) : Predict binding poses to kinase ATP pockets (e.g., VEGFR-2). Optimize substituents to form hydrogen bonds with key residues (e.g., Asp1046 in EGFR) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to refine binding kinetics .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Twinned crystals : Common in imidazo-pyridine derivatives due to planar stacking. SHELXD (dual-space methods) or high-resolution data (>0.8 Å) mitigate this .
  • Disorder : Flexible ethanamine side chains require anisotropic refinement and TLS parameterization .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction patterns.

Q. What mechanistic insights explain this compound’s role in modulating nitric oxide synthase (NOS) pathways?

  • Competitive inhibition : The amine group mimics L-arginine, binding to NOS oxygenase domains (Ki ~2 µM in iNOS).
  • Redox interference : Imidazo-pyridines quench radical intermediates (e.g., NO•) via electron donation, observed in EPR studies .
  • Allosteric effects : Stabilize NOS dimers, as shown by fluorescence resonance energy transfer (FRET) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.